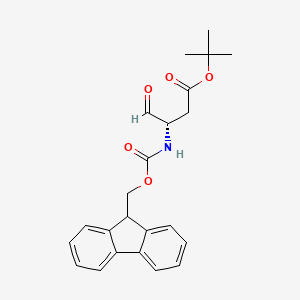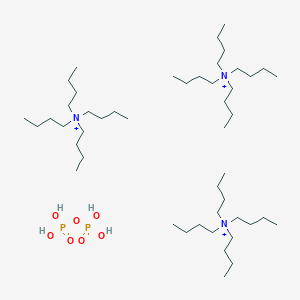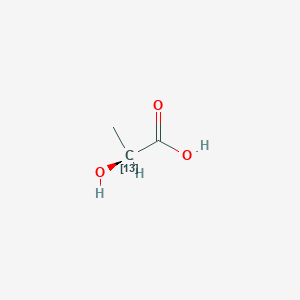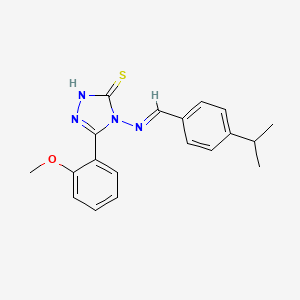
Fmoc-Asp(OtBu)-Wang resin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Fmoc-Asp(OtBu)-Wang resin is a solid-phase support used in peptide synthesis. It combines an Fmoc-protected aspartic acid derivative (Fmoc-Asp(OtBu)-OH) with a Wang resin matrix.
- The Fmoc group serves as a temporary protecting group for the amino acid during peptide assembly, allowing stepwise elongation of the peptide chain.
- The Wang resin provides a solid support, facilitating purification and handling during synthesis.
Méthodes De Préparation
Synthetic Routes: Fmoc-Asp(OtBu)-Wang resin is typically synthesized using solid-phase peptide synthesis (SPPS). The Fmoc-Asp(OtBu)-OH amino acid is coupled to the Wang resin through amide bond formation.
Reaction Conditions:
Industrial Production Methods: this compound is commercially available and widely used in laboratories for peptide synthesis.
Analyse Des Réactions Chimiques
Reactions Undergone:
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Chemistry: Used for custom peptide synthesis, drug discovery, and bioconjugation.
Biology: Enables the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Supports the development of peptide-based drugs and diagnostics.
Industry: Used in the production of therapeutic peptides and peptide-based materials.
Mécanisme D'action
- Fmoc-Asp(OtBu)-Wang resin itself does not exert biological effects. its role lies in providing a scaffold for peptide synthesis.
- The synthesized peptides may target specific receptors, enzymes, or cellular processes, depending on their sequence.
Comparaison Avec Des Composés Similaires
- Fmoc-Asp(OtBu)-Wang resin is similar to other Fmoc-protected resins (e.g., Fmoc-Rink amide resin, Fmoc-PAL resin).
- Its uniqueness lies in the combination of Fmoc-Asp(OtBu)-OH with the Wang resin, offering stability during synthesis and compatibility with standard SPPS protocols.
Remember that this compound plays a crucial role in peptide synthesis, enabling the creation of diverse peptides for research, medicine, and industry
Propriétés
Formule moléculaire |
C23H25NO5 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C23H25NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13,15,20H,12,14H2,1-3H3,(H,24,27)/t15-/m0/s1 |
Clé InChI |
TYPIQBXHJBDEBC-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)
![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)
![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)


![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)



![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
